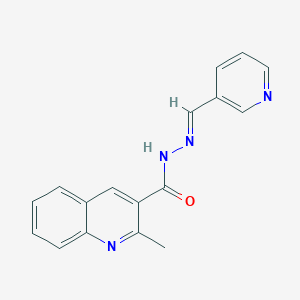
2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide, also known as MPQC, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and bacterial infections.
Mechanism of Action
The mechanism of action of 2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide is not fully understood. However, it has been proposed that 2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide exerts its anticancer effects by inducing cell cycle arrest and apoptosis through the activation of the p53 pathway. 2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The antibacterial activity of 2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide is believed to be due to its ability to disrupt the bacterial cell membrane and inhibit DNA synthesis.
Biochemical and Physiological Effects:
2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In addition, 2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide has shown antibacterial activity against various bacterial strains, including MRSA and E. coli.
Advantages and Limitations for Lab Experiments
2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and bacterial infections. However, there are also some limitations to using 2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide in lab experiments. It is a relatively new compound that has not been extensively studied in vivo. Further studies are needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the study of 2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide. Further studies are needed to determine its safety and efficacy in humans. It is also important to investigate the mechanism of action of 2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide in more detail. In addition, the potential applications of 2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide in the treatment of other diseases, such as viral infections and autoimmune disorders, should be explored. Finally, the development of more potent and selective analogs of 2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide should be pursued to improve its therapeutic potential.
Synthesis Methods
2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide can be synthesized through a multistep process involving the reaction of 2-methyl-3-quinolinecarboxylic acid with hydrazine hydrate, followed by the condensation reaction with 3-pyridinecarbaldehyde. The final product is obtained through recrystallization from a suitable solvent.
Scientific Research Applications
2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and bacterial infections. 2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In addition, 2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide has shown antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
properties
Product Name |
2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide |
|---|---|
Molecular Formula |
C17H14N4O |
Molecular Weight |
290.32 g/mol |
IUPAC Name |
2-methyl-N-[(E)-pyridin-3-ylmethylideneamino]quinoline-3-carboxamide |
InChI |
InChI=1S/C17H14N4O/c1-12-15(9-14-6-2-3-7-16(14)20-12)17(22)21-19-11-13-5-4-8-18-10-13/h2-11H,1H3,(H,21,22)/b19-11+ |
InChI Key |
CMQFCTZVAATYDJ-YBFXNURJSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)N/N=C/C3=CN=CC=C3 |
SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)NN=CC3=CN=CC=C3 |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)NN=CC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-hydroxy-N'-[3-(3-thietanyloxy)benzylidene]benzohydrazide](/img/structure/B306651.png)
![4-methyl-N-{2-[2-(3-methylbenzylidene)hydrazino]-2-oxoethyl}-N-(8-quinolinyl)benzenesulfonamide](/img/structure/B306652.png)
![N'-{3-nitrobenzylidene}-4-[(phenylsulfanyl)methyl]benzohydrazide](/img/structure/B306657.png)
![N'-[1-(4-tert-butylphenyl)ethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide](/img/structure/B306658.png)
![N-(4-chlorobenzyl)-N-{2-[(2-cyclopentylidenehydrazino)carbonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B306660.png)
![N-{2-[2-(3-chlorobenzylidene)hydrazino]-2-oxoethyl}-4-methyl-N-(8-quinolinyl)benzenesulfonamide](/img/structure/B306662.png)
![N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methylbutanohydrazide](/img/structure/B306663.png)
![methyl {3-[(E)-({4-[(phenylthio)methyl]benzoyl}hydrazono)methyl]phenoxy}acetate](/img/structure/B306664.png)
![3-[(4-chlorophenyl)sulfanyl]-N'-(1,3-dimethyl-3-phenylbutylidene)propanohydrazide](/img/structure/B306665.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-3-[(4-chlorophenyl)sulfanyl]propanohydrazide](/img/structure/B306666.png)
![ethyl 4-{5-[(E)-({[(2-chlorobenzyl)thio]acetyl}hydrazono)methyl]-2-furyl}benzoate](/img/structure/B306667.png)
![4-({3-Butyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B306668.png)

